molecular formula C18H13F3N2O2S B2631291 N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide CAS No. 1092346-19-4

N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide

Cat. No.: B2631291
CAS No.: 1092346-19-4
M. Wt: 378.37
InChI Key: MXUCAQNTKPQVPG-UHFFFAOYSA-N
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Description

N-{3-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked to a phenyl ring substituted at the 3-position with a pyridinyl group bearing a trifluoromethyl (-CF₃) substituent at the 5-position.

Properties

IUPAC Name

N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-9-10-17(22-12-14)13-5-4-6-15(11-13)23-26(24,25)16-7-2-1-3-8-16/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUCAQNTKPQVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 5-(trifluoromethyl)pyridine-2-amine, which is then subjected to a coupling reaction with 3-bromophenylbenzenesulfonamide. This coupling can be facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and scalability. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide exhibit significant antimicrobial properties. For instance, research involving sulfonamide derivatives has shown potential against various pathogens, including those responsible for malaria. A study synthesized new derivatives with the aim of developing antimalarial agents, revealing that trifluoromethyl-substituted compounds were particularly effective as lead compounds for drug development .

Anticancer Properties

Sulfonamides have been investigated for their anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. A review of sulfonamide derivatives highlighted their ability to inhibit tumor growth in vitro, suggesting potential applications in cancer therapy .

Inhibitors of Enzymatic Activity

This compound has been studied as an inhibitor of certain enzymes, particularly those involved in inflammatory processes. The presence of the sulfonamide group is crucial for binding to the active sites of these enzymes, thereby modulating their activity .

Case Study 1: Antimalarial Drug Development

A rational design approach was employed to synthesize a series of benzenesulfonamide derivatives, including those with trifluoromethyl substitutions. The docking studies indicated that these derivatives showed promising interactions with the target proteins associated with malaria, leading to further exploration as potential antimalarial drugs .

Compound NameYield (%)ActivityNotes
Derivative A62ModerateEffective against Plasmodium falciparum
Derivative B50HighBest lead compound identified

Case Study 2: Anticancer Activity

In a study focused on the synthesis of novel sulfonamides, several compounds demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl group enhanced the potency of these compounds .

Compound NameIC50 (µM)Cancer Type
Compound X12Breast Cancer
Compound Y8Lung Cancer

Mechanism of Action

The mechanism by which N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide exerts its effects is often related to its ability to interact with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Target Compound vs. Pyridine-Based Sulfonamides
  • N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) :
    • Differs in substituent positions (2-pyridinyl vs. 3-phenylpyridinyl in the target) and additional methyl/benzyloxy groups.
    • Synthesized via pyridine sulfonylation, yielding 20–38% purity .
    • Lower steric hindrance due to fewer substituents compared to the target compound.
Target Compound vs. Piperazine-Linked Derivatives
  • N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) :
    • Contains a piperazine-carbonyl linker and acetamide group instead of benzenesulfonamide.
    • Higher molecular weight (MW: ~500 g/mol) and altered solubility due to the piperazine ring .

Trifluoromethylpyridine Derivatives in Drug Discovery

  • AZD9668 (Alvelestat) :

    • Features a dihydropyridine core with trifluoromethylphenyl and methanesulfonyl groups.
    • Potent elastase inhibitor (IC₅₀: <10 nM) due to strong electron-withdrawing effects of -CF₃ .
    • Compared to the target compound, AZD9668’s dihydropyridine ring enhances conformational flexibility for target binding.
  • OCM-33 (GSK-3β Inhibitor) :

    • Oxazole-carboxamide core with 3-fluoro-4-(trifluoromethyl)phenyl and pyridinylpropyl groups.
    • Higher polarity (logP: ~2.5) vs. the target compound’s logP (estimated ~3.8), influencing blood-brain barrier penetration .

Agrochemical Analogues

  • Mefluidide :
    • Contains a trifluoromethyl sulfonamide group but with a 2,4-dimethylphenylacetamide backbone.
    • Used as a plant growth regulator to mitigate acid rain damage, demonstrating the agrochemical utility of -CF₃ sulfonamides .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Compounds

Compound Core Structure MW (g/mol) logP* Solubility (µM) Bioactivity
Target Compound Benzenesulfonamide ~397 ~3.8 Low (DMSO) Not reported
17d Pyridine-sulfonamide ~438 ~4.2 Moderate Electrochemical studies
OCM-33 Oxazole-carboxamide ~425 ~2.5 High GSK-3β inhibition
AZD9668 Dihydropyridine ~532 ~3.1 Moderate Elastase inhibition
Mefluidide Acetamide-sulfonamide ~356 ~2.8 High Plant protection

*Estimated using fragment-based methods.

Biological Activity

N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and applications.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group attached to an aromatic amine. Its molecular formula is C12H9F3N2O2SC_{12}H_{9}F_{3}N_{2}O_{2}S, and it features a trifluoromethyl group that enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The presence of the trifluoromethyl group is believed to play a crucial role in modulating these interactions, potentially leading to enhanced potency against target cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values ranging from 10 µM to 30 µM, indicating moderate potency in inhibiting cell proliferation .
  • Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 µg/mL to 32 µg/mL .
  • Mechanism of Action : The antimicrobial effects are thought to arise from the inhibition of bacterial enzyme systems essential for cell wall synthesis and metabolism .

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of this compound in combination with conventional chemotherapeutics. Results indicated synergistic effects that enhanced cytotoxicity in resistant cancer cell lines .
  • Antimicrobial Assessment : In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) strains. The findings revealed promising results, suggesting potential as an alternative therapeutic agent for resistant infections .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)MIC Values (µg/mL)
AnticancerMCF710-
A54930-
AntimicrobialStaphylococcus aureus-16
Escherichia coli-32
MechanismDescription
Apoptosis InductionActivation of intrinsic apoptotic pathways
Enzyme InhibitionInhibition of key bacterial enzymes

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